

A Technical Guide to the Chemical Composition and Analysis of Mexaform

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Compound of Interest

Compound Name: Mexaform

Cat. No.: B1215852

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Foreword: This document provides a detailed technical overview of the chemical composition, pharmacological mechanisms, and analytical methodologies pertaining to the pharmaceutical formulation historically known as **Mexaform**. **Mexaform** was a combination drug indicated for the treatment of various forms of diarrhea and enteritis. It has been discontinued in many countries due to safety concerns, primarily linked to the neurotoxicity of its active ingredient, clioquinol.^[1] This guide is intended for researchers, scientists, and professionals in drug development interested in the scientific profile of this multi-component pharmaceutical product.

Chemical Composition

Mexaform was a fixed-dose combination product comprising three distinct active pharmaceutical ingredients (APIs), each contributing to the overall therapeutic effect. The formulation was designed to provide broad-spectrum antimicrobial, antiprotozoal, and antispasmodic activity.

Active Pharmaceutical Ingredients (APIs)

The core of the **Mexaform** formulation consisted of an antimicrobial/antiprotozoal agent, a specific amoebicide, and a smooth muscle relaxant. The physicochemical properties of these components are summarized below.

| Component | Chemical Name | Chemical Class | Therapeutic Function | Chemical Formula | Molar Mass (g/mol) | CAS Number |
|----------------------|---|-------------------------------------|--|--|--------------------|------------|
| Clioquinol | 5-Chloro-7-iodo-8-quinolinol | Halogenated Hydroxyquinoline | Antifungal, Antiprotozoal, Antibacterial | C ₉ H ₅ ClINO | 305.50 | 130-26-7 |
| Phanquone | 4,7-Phenanthroline-5,6-dione | Orthoquinone | Amoebicide, Antiprotozoal[2] | C ₁₂ H ₆ N ₂ O ₂ | 210.19 | 84-12-8 |
| Oxyphenonium Bromide | 2-[(2-Cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]-N,N-diethyl-N-methylethanaminium bromide | Quaternary Ammonium Anticholinergic | Antispasmodic, Antimuscarinic[3] | C ₂₁ H ₃₄ BrNO ₃ | 428.40 | 50-10-2 |

Inactive Ingredients (Excipients)

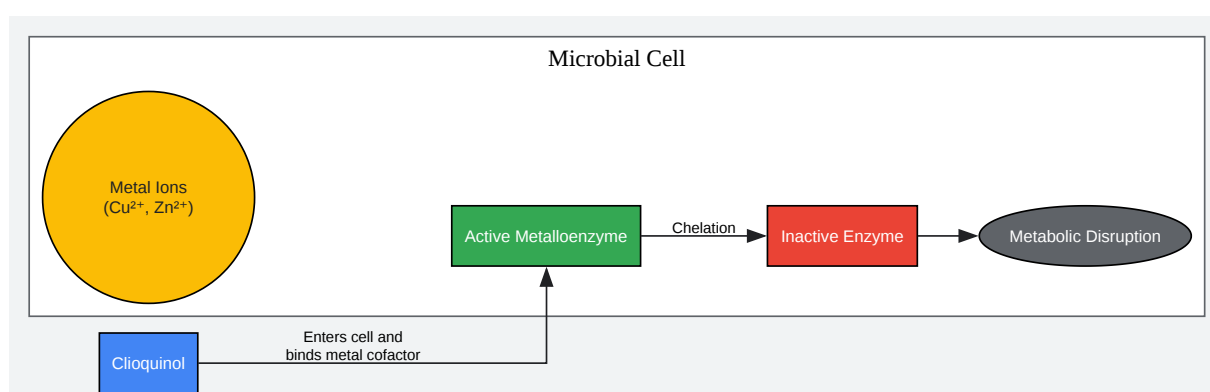
The complete formulation of **Mexaform** tablets would have included various pharmaceutical excipients necessary for manufacturing, stability, and drug delivery. These typically include binders, fillers, disintegrants, lubricants, and coating agents. The precise composition of these excipients is not readily available in public-domain literature for this discontinued product.

Pharmacology and Mechanisms of Action

The therapeutic efficacy of **Mexaform** was derived from the synergistic or complementary actions of its three active components.

Clioquinol: Metal Ion Chelation and Antimicrobial Action

Clioquinol's primary mechanism of action is its function as a potent metal chelator, with a high affinity for divalent metal ions such as zinc (Zn^{2+}), copper (Cu^{2+}), and iron (Fe^{2+}).^{[4][5]} These ions are essential cofactors for a wide range of microbial enzymes. By sequestering these metal ions, clioquinol disrupts critical metabolic pathways, inhibiting pathogen growth and replication.^[6] Additionally, some evidence suggests that clioquinol can interfere with microbial DNA synthesis, further contributing to its antimicrobial effects.^{[6][7]}

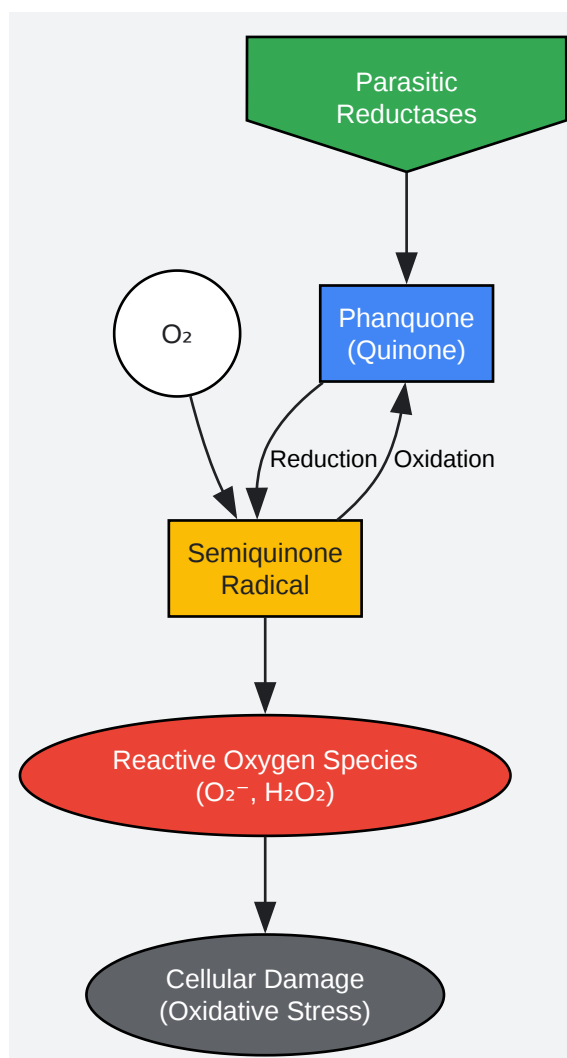


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Mechanism of Clioquinol via metal ion chelation.

Phanquone: Oxidative Stress Induction

Phanquone, an orthoquinone derivative of 4,7-phenanthroline, exerts its antiprotozoal effects primarily through redox cycling.^[8] Within the target parasite, phanquone can be reduced to a semiquinone radical. This radical species readily reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion radical (O_2^-) in the process. This cycle generates a continuous flux of reactive oxygen species (ROS), leading to overwhelming oxidative stress, damage to cellular components (lipids, proteins, DNA), and ultimately, parasite death.^{[9][10]}



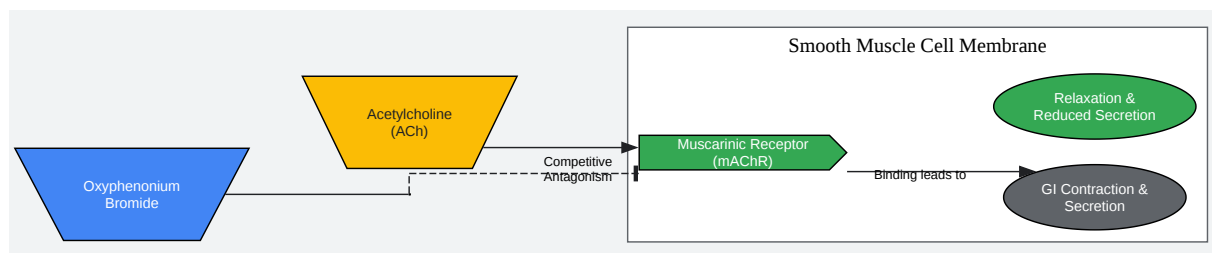
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Redox cycling of Phenanthroquinone to generate ROS.

Oxyphenonium Bromide: Muscarinic Receptor Antagonism

Oxyphenonium bromide is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][11][12] In the gastrointestinal tract, the neurotransmitter acetylcholine binds to mAChRs on smooth muscle cells to stimulate contraction (peristalsis) and on glandular cells to promote secretion.[13] By competitively blocking acetylcholine from binding to these receptors, oxyphenonium bromide inhibits these parasympathetic actions, resulting in smooth muscle relaxation and a reduction in gastric and

intestinal secretions.[3][11] This alleviates the cramping and hypermotility associated with diarrhea.



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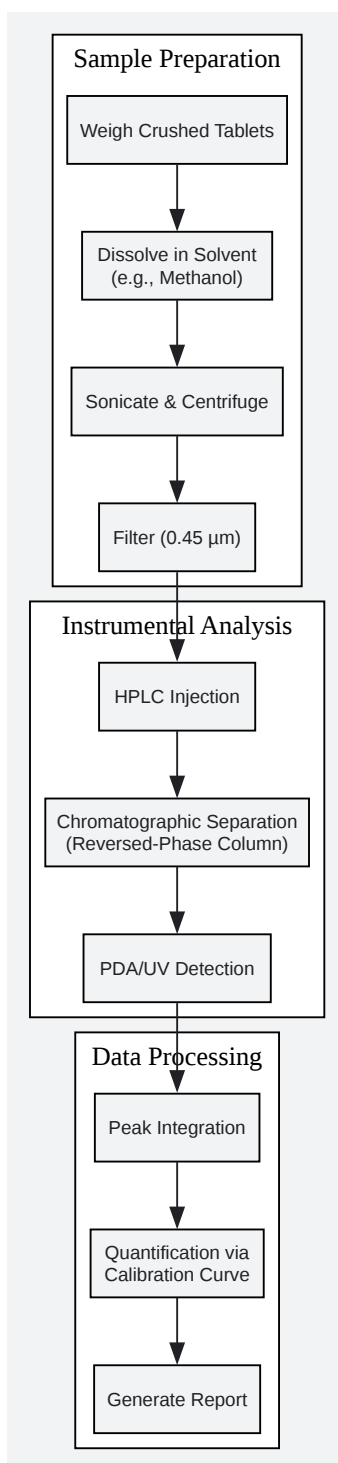
Competitive antagonism by Oxyphenonium Bromide.

Analytical Methodologies

The quality control and quantitative analysis of a multi-component formulation like **Mexaform** require robust analytical protocols capable of separating and quantifying each active ingredient from the tablet matrix and any potential degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for such an analysis.

Analytical Workflow

A typical analytical workflow for the quality control assay of **Mexaform** tablets involves sample preparation, chromatographic separation, detection, and data analysis.



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General workflow for HPLC analysis of **Mexaform**.

Experimental Protocol: Sample Preparation

- Homogenization: Weigh and finely powder a representative number of **Mexaform** tablets (e.g., 20 tablets) to create a homogenous sample.
- Extraction: Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
- Dissolution: Add a suitable diluent (e.g., methanol or an acetonitrile/water mixture) to approximately 70% of the flask volume.
- Sonication: Sonicate the flask for 15-20 minutes to ensure complete dissolution and extraction of the APIs.
- Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix thoroughly.
- Clarification: Centrifuge a portion of the solution to pelletize insoluble excipients.
- Filtration: Filter the supernatant through a 0.45 μm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.

Experimental Protocol: HPLC Method

The following is a proposed stability-indicating reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of Clioquinol, Phanquone, and Oxyphenonium Bromide. This method is synthesized from established analytical techniques for the individual components and would require formal validation.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

| Parameter | Specification |
|-----------------------|---|
| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) or dual-wavelength UV detector. |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 μ m particle size. |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile. |
| Elution Mode | Gradient Elution. |
| Gradient Program | Time 0 min: 20% B; Time 15 min: 70% B; Time 20 min: 70% B; Time 22 min: 20% B; Time 25 min: 20% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 μ L. |
| Detection Wavelengths | 222 nm for Oxyphenonium Bromide and 254 nm for Clioquinol and Phanquone (monitored simultaneously). |
| Standard Preparation | Prepare individual stock solutions of certified reference standards in the diluent. Create working standards and a calibration curve covering the expected concentration range. |
| Quantification | Calculate the concentration of each API in the sample preparation by comparing its peak area to the linear regression equation derived from the calibration curve. |

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